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Compound of Interest

Compound Name: Codeinone

Cat. No.: B1234495

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
codeinone, a pivotal intermediate in the biosynthesis of several semi-synthetic opioids. The
following sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR),
and ultraviolet-visible (UV-Vis) spectroscopic data of codeinone. Detailed experimental
protocols are provided to facilitate the replication of these analyses in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

For codeinone, *H and 3C NMR provide detailed information about its carbon-hydrogen
framework.

Data Presentation

Table 1: *H NMR Spectroscopic Data for Codeinone
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity
ppm) (3, Hz)
H-1 6.68 d 8.2
H-2 6.62 d 8.2
H-5 4.68 s
H-7 6.17 d 10.2
H-8 6.65 d 10.2
H-9 3.65 m
H-10a 3.05 m
H-10B8 2.58 m
H-13 4.18 S
H-14 3.15 m
N-CHs 2.45 S
O-CHs 3.85 S
Table 2: 13C NMR Spectroscopic Data for Codeinone
© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b1234495?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Carbon Chemical Shift (6, ppm)
C-1 114.2
C-2 119.8
C-3 1425
C-4 145.8
C-5 87.8
C-6 198.5
C-7 1295
C-8 148.2
C-9 50.2
C-10 40.8
C-11 127.8
C-12 1315
C-13 46.5
C-14 35.8
C-16 20.5
N-CHs 42.9
O-CHs 56.4

Experimental Protocol

Sample Preparation:
» Weigh approximately 5-10 mg of pure codeinone.

 Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs).
Tetramethylsilane (TMS) can be used as an internal standard (& 0.00 ppm).
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Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex

mixer.

Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5
mm NMR tube to remove any particulate matter.

The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

1H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.
Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.

13C NMR Acquisition:

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration.

Temperature: 298 K.
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Experimental Workflow
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Workflow for NMR analysis of codeinone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Data Presentation

Table 3: FTIR Spectroscopic Data for Codeinone

Wavenumber (cm~—2) Intensity Vibrational Assignment
~3050 Medium C-H stretch (aromatic)
~2930 Medium C-H stretch (aliphatic)

C=0 stretch (a,B-unsaturated
~1680 Strong

ketone)
~1620 Medium C=C stretch (alkene)
~1500 Medium C=C stretch (aromatic)
~1280 Strong C-O-C stretch (ether)
~1120 Strong C-O stretch

C-H bend (aromatic, out-of-
~810 Strong

plane)

Experimental Protocol

KBr Pellet Method:

e Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for 2-3
hours and allow it to cool in a desiccator.

 In an agate mortar, grind 1-2 mg of pure codeinone to a fine powder.
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Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the
sample.

Grind the mixture thoroughly until a homogenous, fine powder is obtained.
Transfer a portion of the mixture to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

Carefully remove the pellet from the die and place it in the sample holder of the FTIR
spectrometer.

ATR-FTIR Method:

Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as
isopropanol and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.
Place a small amount of powdered codeinone onto the center of the diamond crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample
and the crystal.

Acquire the IR spectrum.

FTIR Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

Spectral Range: 4000-400 cm~1.

Resolution: 4 cmm—1.

Number of Scans: 16-32.

Logical Relationship of IR Absorptions
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Key IR absorptions of codeinone.
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Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for analyzing compounds with chromophores, such as the a,3-
unsaturated ketone system in codeinone.

Data Presentation

Table 4: UV-Vis Spectroscopic Data for Codeinone

Molar Absorptivity (g,
Solvent Amax (nm)
L-mol~*-cm™?)

Methanol ~285 ~5000

Note: The UV-Vis absorption of codeinone is similar to that of codeine, which shows a
maximum absorption at approximately 285 nm in acidic solution.[1] The molar absorptivity is an

estimate based on similar compounds.

Experimental Protocol

Sample Preparation:

e Prepare a stock solution of codeinone in a suitable UV-grade solvent (e.g., methanol or
ethanol) of a known concentration (e.g., 1 mg/mL).

o From the stock solution, prepare a series of dilutions to a final concentration that gives an
absorbance reading in the optimal range of the spectrophotometer (typically 0.2-0.8 a.u.). A
typical concentration for analysis is in the range of 10-20 pg/mL.

UV-Vis Acquisition:
e Use a dual-beam UV-Vis spectrophotometer.
 Fill a quartz cuvette with the same solvent used to prepare the sample to serve as the blank.

» Record a baseline spectrum with the blank in both the sample and reference beams.
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e Replace the blank in the sample beam with the cuvette containing the codeinone solution.

e Scan the sample over a wavelength range of approximately 200-400 nm.

Biosynthesis and Metabolism of Codeinone

Codeinone is a critical intermediate in the biosynthesis of morphine in the opium poppy
(Papaver somniferum) and a key precursor in the semi-synthesis of various opioid
pharmaceuticals. The following diagram illustrates the position of codeinone within the
morphine biosynthesis pathway.

T60DM

Neopinone

Neopinone Isomerase

Codeinone Reductase (COR)

CODM

Click to download full resolution via product page

Simplified morphine biosynthesis pathway highlighting codeinone.
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This guide provides a foundational understanding of the spectroscopic characteristics of
codeinone. For more in-depth structural analysis, two-dimensional NMR techniques such as
COSY, HSQC, and HMBC are recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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